ELOVL6 Enzyme Inhibitory Potency: Target Compound vs. Published 3-Sulfonyl-8-azabicyclo[3.2.1]octane Leads
The target compound is a benzenesulfonyl-containing amide derivative within the 3-sulfonyl-8-azabicyclo[3.2.1]octane class. The closest published analog is compound 1n (4-CF3-phenyl amide), which exhibited an IC50 of 1750 nM against human ELOVL6 enzyme, representing a >22-fold loss of potency relative to the urea-linked lead 1k (IC50 = 78 nM) [1]. The target compound further differs by incorporating a 4-trifluoromethoxy substituent in place of 4-trifluoromethyl, introducing altered electron-withdrawing character and lipophilicity that may modulate potency and metabolic stability [2]. Direct quantitative comparison requires matched assay conditions, but the published steep SAR around both the 8-position linkage and phenyl para-substituent indicates that the target compound occupies a differentiated position within the class.
| Evidence Dimension | Human ELOVL6 enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet disclosed in peer-reviewed literature; predicted to differ from 1750 nM based on substituent divergence |
| Comparator Or Baseline | Compound 1n (4-CF3-phenyl amide analog): IC50 = 1750 nM; Compound 1k (4-CF3-phenyl urea lead): IC50 = 78 nM |
| Quantified Difference | Compound 1k vs 1n: Δ = 1672 nM (22.4-fold loss in potency upon urea-to-amide replacement). Target compound's 4-OCF3 vs 4-CF3 substitution introduces additional polarity and steric effects not captured by 1n. |
| Conditions | Human ELOVL6 enzyme assay using recombinant histidine-tagged acyl-CoA binding protein detection system [1] |
Why This Matters
Researchers selecting an ELOVL6 inhibitor must consider that the target compound's unique combination of benzenesulfonyl, 4-trifluoromethoxybenzoyl amide, and endo-8-azabicyclo[3.2.1]octane geometry defines a distinct point in chemical space not represented by any single published analog, with predicted differentiated potency and physicochemical properties.
- [1] Nagase T, Takahashi T, Sasaki T, Nagumo A, Shimamura K, Miyamoto Y, Kitazawa H, Kanesaka M, Yoshimoto R, Aragane K, Tokita S, Sato N. J. Med. Chem. 2009, 52, 4111–4114. Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. (Hammett σp and π values for OCF3 vs CF3 substituents). View Source
